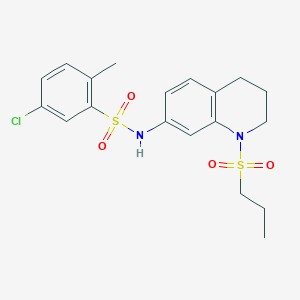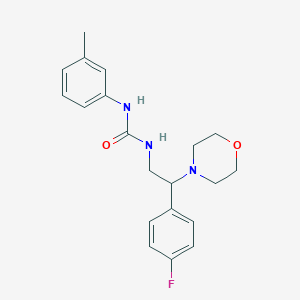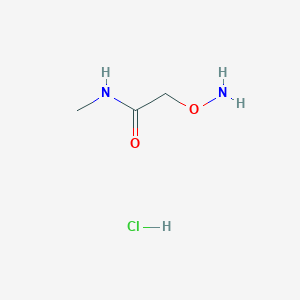
2-(aminooxy)-N-methylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminooxy)-N-methylacetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminooxy group and a methylacetamide moiety, making it a versatile reagent in organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminooxy)-N-methylacetamide hydrochloride typically involves the reaction of aminooxyacetic acid with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. The process involves the following steps:
Formation of Aminooxyacetic Acid: This can be synthesized by the reaction of hydroxylamine with chloroacetic acid.
Reaction with N-methylacetamide: Aminooxyacetic acid is then reacted with N-methylacetamide in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(aminooxy)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxime Derivatives: Formed through oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Produced via nucleophilic substitution reactions.
Scientific Research Applications
2-(aminooxy)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oxime and amine derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(aminooxy)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, thereby inhibiting enzyme activity. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic Acid: Shares the aminooxy functional group and is used as an enzyme inhibitor.
N-methylacetamide: Contains the methylacetamide moiety and is used in peptide synthesis.
Uniqueness
2-(aminooxy)-N-methylacetamide hydrochloride is unique due to the combination of the aminooxy and methylacetamide groups, which confer distinct reactivity and biological activity. This makes it a valuable tool in both chemical synthesis and biochemical research.
Properties
IUPAC Name |
2-aminooxy-N-methylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c1-5-3(6)2-7-4;/h2,4H2,1H3,(H,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSDMBMGGNVZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
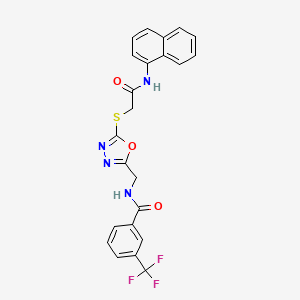
![1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2550279.png)
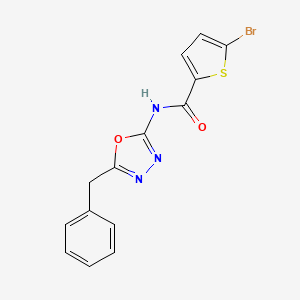

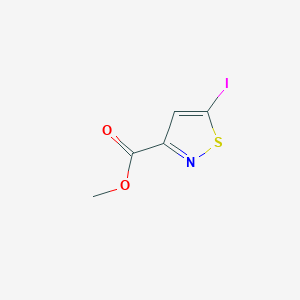
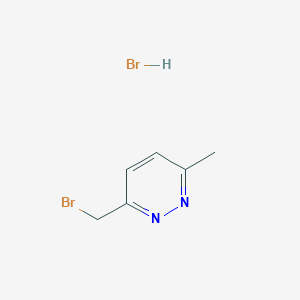
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2550288.png)
![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)
![2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2550290.png)
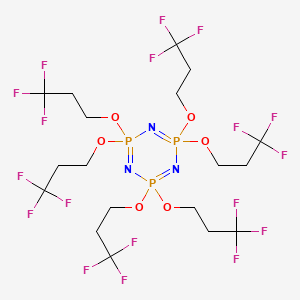
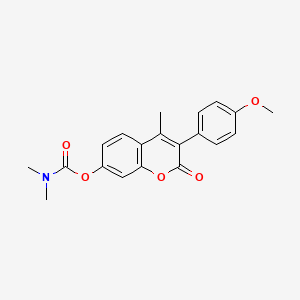
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2550296.png)
